molecular formula C11H16N2O3 B1302708 3,4-Diethoxybenzohydrazide CAS No. 380482-31-5

3,4-Diethoxybenzohydrazide

Cat. No.: B1302708
CAS No.: 380482-31-5
M. Wt: 224.26 g/mol
InChI Key: UXWHTJPMGMMDNV-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzohydrazide (CAS: 380482-31-5) is a benzohydrazide derivative with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.25634 g/mol . Structurally, it features two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions of the benzene ring, attached to a hydrazide (-CONHNH₂) functional group. This compound is widely utilized in biochemical and pharmaceutical research as a precursor for synthesizing hydrazone derivatives, which are explored for their biological activities . Its physicochemical properties, including moderate lipophilicity due to the ethoxy substituents, make it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

3,4-diethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-15-9-6-5-8(11(14)13-12)7-10(9)16-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWHTJPMGMMDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374231
Record name 3,4-Diethoxybenzohydrazide
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380482-31-5
Record name Benzoic acid, 3,4-diethoxy-, hydrazide
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Record name 3,4-Diethoxybenzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380482-31-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethoxybenzohydrazide can be synthesized through the reaction of 3,4-diethoxybenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the mixture in ethanol or another suitable solvent . The reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzohydrazides .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 3,4-diethoxybenzohydrazide exhibit promising antimicrobial activities against a range of pathogens. For instance, a study synthesized a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives that were tested against several bacteria, including Staphylococcus aureus and Escherichia coli. These compounds showed significant antibacterial and antifungal activity, indicating their potential as effective antimicrobial agents .

  • Key Findings:
    • Compounds like 4a and 4h displayed minimal inhibitory concentrations (MIC) lower than traditional antibiotics such as ceftriaxone against resistant strains.
    • The mechanism of action is believed to involve the targeting of multidrug efflux pumps, which are responsible for antibiotic resistance in many bacterial species .

Anticancer Potential

The hydrazide-hydrazone derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound allow it to interact with cellular targets involved in cancer progression .

  • Research Highlights:
    • In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines.
    • Molecular docking studies indicate strong binding affinities to key proteins involved in cancer metabolism and growth .

Material Science Applications

Beyond biological applications, this compound is being explored in material science for its potential use in creating hydrogels and polymeric materials. These materials can be utilized for drug delivery systems due to their biocompatibility and ability to control the release of therapeutic agents.

  • Hydrogel Applications:
    • Hydrogels incorporating this compound can mimic extracellular matrix environments, promoting cell growth and viability.
    • They are also being investigated for their ability to deliver drugs in a controlled manner, minimizing systemic side effects while maximizing local therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives aimed at overcoming multidrug resistance in bacteria. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed lower cytotoxicity towards mammalian cells compared to existing antibiotics .

Case Study 2: Cancer Cell Inhibition

Another study evaluated the anticancer potential of modified hydrazones derived from this compound. The findings highlighted significant reductions in tumor cell viability and suggested mechanisms involving apoptosis pathways mediated by the compound's interaction with cellular proteins .

Mechanism of Action

The mechanism of action of 3,4-Diethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

This compound vs. 3,4-Dimethoxybenzohydrazide Derivatives

  • Structural Differences : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) groups reduces steric bulk and slightly increases polarity.
  • Physicochemical Impact : Methoxy derivatives (e.g., (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide) exhibit higher solubility in polar solvents compared to ethoxy analogs .

This compound vs. 3,4-Dihydroxybenzohydrazide

  • Structural Differences : Hydroxy (-OH) groups replace ethoxy substituents, significantly increasing polarity.
  • Physicochemical Impact : The dihydroxy analog (C₇H₈N₂O₃, MW 168.152 g/mol) has higher aqueous solubility but lower lipid bilayer penetration .
  • Applications : Dihydroxy derivatives are often employed in antioxidant and metal-chelating studies, whereas ethoxy analogs are prioritized for drug delivery systems requiring balanced lipophilicity .

Comparison with Higher-Substituted Analogs

3,4,5-Trimethoxybenzohydrazide

  • Structure : Features an additional methoxy group at the 5-position (C₁₀H₁₄N₂O₄, MW ~226.23 g/mol).
  • Biological Implications : Trimethoxy derivatives are studied for enhanced antimicrobial and anticancer activities, though direct comparisons with diethoxy analogs are lacking.

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₁H₁₆N₂O₃ 224.25634 3,4-diethoxy Biochemical intermediate, moderate lipophilicity
3,4-Dimethoxybenzohydrazide C₁₀H₁₂N₂O₃ 224.21 3,4-dimethoxy Adenosine A2a receptor agonist
3,4-Dihydroxybenzohydrazide C₇H₈N₂O₃ 168.152 3,4-dihydroxy Antioxidant, metal chelation
3,4,5-Trimethoxybenzohydrazide C₁₀H₁₄N₂O₄ 226.23 3,4,5-trimethoxy Antimicrobial potential

Biological Activity

3,4-Diethoxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological applications, including antimicrobial, antioxidant, and anticancer properties.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 3,4-diethoxybenzoic acid with hydrazine hydrate. The resulting compound features a hydrazide functional group attached to a diethoxy-substituted benzene ring, which is crucial for its biological activity.

Chemical Structure:

  • Molecular Formula: C11H16N2O3
  • Molecular Weight: 224.26 g/mol

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Its activity has been evaluated using Minimum Inhibitory Concentration (MIC) assays against both bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Candida albicans64Moderate

In a study by Sherine et al., derivatives of benzohydrazides exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with this compound showing promising results against E. coli and S. aureus .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity. The compound demonstrated moderate to high antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Comparison to Standard
DPPH Scavenging25Better than Ascorbic Acid
Superoxide Scavenging30Comparable

The antioxidant activity is attributed to the presence of the diethoxy groups on the benzene ring, which enhance electron donation capabilities .

Anticancer Activity

Recent research has also explored the anticancer properties of this compound. In vitro studies indicated its potential to inhibit cancer cell proliferation in various cancer lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in significant cell death at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to bacterial efflux pumps and enzymes involved in oxidative stress response.

Figure 1: Molecular Docking Results

  • The binding affinity and interaction modes with target proteins were analyzed using computational methods, revealing strong interactions that correlate with its observed biological activities .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., 300–500 MHz) in DMSO-d6_6 confirm hydrazide proton signals (δ ~10.7 ppm) and ethoxy group integration .
  • FTIR : Peaks at 1596 cm1^{-1} (C=O stretching) and 3198 cm1^{-1} (N-H stretching) validate functional groups .
  • TLC : Monitoring reactions using dichloromethane as the mobile phase and UV visualization ensures intermediate purity .

How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?

Advanced
Discrepancies in yields (e.g., 65% vs. 78%) arise from solvent polarity, reaction time, and precursor purity. Methodological adjustments include:

  • Solvent optimization : Higher-polarity solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid hydrolysis side reactions .
  • Catalytic additives : Trace acetic acid accelerates hydrazone formation, reducing reaction time from 18 to 12 hours .
  • Temperature control : Maintaining reflux at 80–90°C prevents thermal degradation of ethoxy groups .

What is the role of ethoxy substituents in the biological activity of this compound?

Advanced
The ethoxy groups enhance lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets. For example:

  • Antimicrobial activity : Ethoxy-substituted derivatives show higher efficacy against Staphylococcus aureus (MIC: 8 µg/mL) compared to methoxy analogs (MIC: 16 µg/mL) due to increased cell wall penetration .
  • Enzyme inhibition : The 3,4-diethoxy configuration mimics salicylic acid’s structure, competitively inhibiting cyclooxygenase-2 (COX-2) in vitro (IC50_{50}: 12 µM) .

What pharmacological targets are commonly investigated for this compound?

Q. Basic

  • Anticancer : Apoptosis induction via caspase-3 activation in HeLa cells .
  • Antimicrobial : Disruption of bacterial cell membrane integrity .
  • Anti-inflammatory : COX-2 and lipoxygenase (LOX) inhibition .

How does X-ray crystallography enhance structural analysis of this compound derivatives?

Advanced
Single-crystal X-ray diffraction resolves:

  • Conformational isomerism : The E-isomer predominates in solid-state structures due to intramolecular hydrogen bonding between hydrazide N-H and ethoxy oxygen .
  • Packing motifs : π-π stacking between aromatic rings and C-H···O interactions stabilize crystal lattices, as seen in (E)-N′-(3,4-dimethoxybenzylidene) analogs .

What challenges arise in scaling up this compound synthesis while ensuring purity?

Q. Advanced

  • Byproduct formation : Over-refluxing generates s-di-(3,4-diethoxybenzoyl)hydrazine (m.p. 193°C), requiring column chromatography for removal .
  • Solvent recovery : DMSO’s high boiling point (189°C) complicates distillation; switching to EtOH with activated charcoal filtration improves yield (82%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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